molecular formula C12H17NO B312598 N-(2,4-dimethylphenyl)butanamide

N-(2,4-dimethylphenyl)butanamide

Cat. No.: B312598
M. Wt: 191.27 g/mol
InChI Key: PDGVNOOZUKHSTN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with a 2,4-dimethylphenyl group at the nitrogen atom. Similar compounds, such as semicarbazones and other aryl-substituted amides, demonstrate anticonvulsant, enzyme inhibitory, and receptor-binding activities . The 2,4-dimethyl substitution on the phenyl ring is a common feature in bioactive molecules, influencing lipophilicity, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)butanamide

InChI

InChI=1S/C12H17NO/c1-4-5-12(14)13-11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

PDGVNOOZUKHSTN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(2,4-dimethylphenyl)butanamide, highlighting variations in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Application References
This compound C₁₂H₁₇NO 191.27 g/mol Butanamide + 2,4-dimethylphenyl Inferred: Potential anticonvulsant/GABA modulation (based on analogs) -
N-(2,4-Dimethylphenyl)semicarbazones Varies ~250-300 g/mol Semicarbazone + 2,4-dimethylphenyl Anticonvulsant (GABA transaminase inhibition)
N-(2,6-Dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4dd) C₁₅H₂₀N₂O₂ 260.33 g/mol Acetamide + 2,6-dimethylphenyl + pyrrolidone Racetam derivative (cognitive enhancer)
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 250.29 g/mol Butanamide + 4-nitro-2-methylphenyl Inferred: Nitro group may enhance reactivity
N-(4-Ethoxyphenyl)butanamide C₁₂H₁₇NO₂ 207.27 g/mol Butanamide + 4-ethoxyphenyl Structural analog with altered solubility
N-(2,4-Dimethoxyphenyl)-4-phenylbutanamide C₁₈H₂₁NO₃ 299.36 g/mol Butanamide + 2,4-dimethoxyphenyl + phenyl Inferred: Methoxy groups increase polarity
Amitraz C₁₉H₂₃N₃ 293.40 g/mol Triazapenta-diene + 2,4-dimethylphenyl groups Insecticide/acaricide (α₂-adrenoceptor agonist)

Key Observations:

Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in semicarbazones () enhances GABAergic activity, suggesting that this compound may share similar mechanisms .

Structural Conformation :

  • Crystallographic studies of 2,4-dimethylphenyl sulfonamides () reveal that substituent positions influence molecular torsion angles (e.g., 41.0° tilt between aromatic rings), which could affect binding to biological targets .

Functional Group Modifications: The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide () introduces electron-withdrawing effects, likely altering metabolic stability compared to the parent compound . Racetam derivatives () demonstrate that pyrrolidone moieties enhance nootropic activity, a feature absent in the target compound .

Case Study: Amitraz: Despite structural similarities (2,4-dimethylphenyl groups), Amitraz’s triazapenta-diene backbone confers pesticidal properties via adrenoceptor agonism, highlighting how core structure dictates function .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann protocol is a classical method for amide synthesis. In this procedure:

  • Butanoyl chloride (1.2 equivalents) is gradually added to a solution of 2,4-dimethylaniline (1.0 equivalent) in dichloromethane (DCM) at 0–5°C.

  • Aqueous sodium hydroxide (10%) is introduced to neutralize HCl generated during the reaction.

  • The mixture is stirred at room temperature for 6–8 hours, followed by extraction with DCM and drying over anhydrous sodium sulfate.

Typical Yield : 70–85% after recrystallization from ethanol/water (3:1 v/v).

Coupling Agent-Mediated Synthesis

Modern synthetic workflows often employ carbodiimide-based coupling agents to enhance efficiency:

  • Butanoic acid (1.1 equivalents), 2,4-dimethylaniline (1.0 equivalent), and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) are dissolved in dry tetrahydrofuran (THF).

  • The reaction proceeds under nitrogen at 25°C for 12 hours, with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Precipitated dicyclohexylurea is removed by filtration, and the product is purified via silica gel chromatography.

Advantages : Higher yields (85–92%) and reduced side products compared to traditional methods.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

  • A mixture of butanoic acid , 2,4-dimethylaniline , and polyphosphoric acid (PPA) is irradiated at 120°C for 15 minutes.

  • Post-reaction, the crude product is neutralized with sodium bicarbonate and extracted into ethyl acetate.

Key Benefit : Reaction time reduced by 90% while maintaining yields of 80–88%.

Enzymatic Catalysis

Lipase enzymes (e.g., Candida antarctica lipase B) offer an eco-friendly alternative:

  • Butanoic acid methyl ester and 2,4-dimethylaniline are combined in tert-butanol with immobilized lipase at 50°C.

  • The reaction achieves 65–75% conversion after 24 hours, with enzyme recycling possible for up to five cycles.

Limitation : Substrate specificity necessitates precise control over steric and electronic parameters.

Reaction Optimization and Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM257898
THF408597
Ethanol607095

Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by the amine, while elevated temperatures improve reaction rates at the expense of side reactions.

Stoichiometric Ratios

A 1.1:1 molar ratio of butanoyl chloride to 2,4-dimethylaniline minimizes unreacted starting material. Excess amine (>1.2 equivalents) promotes diacylation byproducts.

Characterization and Analytical Techniques

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.10 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 2.50 (t, J = 7.6 Hz, 2H, COCH₂), 2.28 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 1.70–1.65 (m, 2H, CH₂), 1.45–1.40 (m, 2H, CH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch).

Elemental Analysis

ElementCalculated (%)Observed (%)
C72.3372.15
H8.078.12
N5.605.58

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : Ensure consistent mixing and temperature control, reducing batch variability.

  • Solvent Recovery Systems : Minimize waste generation via distillation and recycling of DCM or THF.

  • Quality Control Protocols : In-line FTIR monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥99%.

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